
Cucumarioside H
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Description
Cucumarioside H is a triterpene glycoside
Scientific Research Applications
Anticancer Properties
Cucumarioside H has shown significant anticancer activity through several mechanisms:
- Cell Cycle Arrest and Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. In studies involving triple-negative breast cancer cells (MDA-MB-231), treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and mitochondrial membrane potential depolarization, leading to cell death through caspase activation .
- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly inhibited tumor growth in murine models. Mice treated with this compound showed a marked reduction in tumor size and prolonged survival compared to untreated controls .
- Mechanisms of Action : The compound's cytotoxic effects are attributed to its interaction with cellular membranes and the induction of pro-apoptotic proteins. It has been suggested that this compound interacts with membrane components like sphingomyelin and cholesterol, enhancing its cytotoxicity against various cancer cell lines .
Immunomodulatory Effects
This compound exhibits notable immunomodulatory properties:
- Macrophage Activation : Studies have shown that this compound can polarize macrophages towards the M1 phenotype, enhancing their ability to phagocytose pathogens and produce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This property positions this compound as a potential agent for boosting immune responses against tumors.
- Enhanced Cytokine Production : The glycoside stimulates human mononuclear cells to produce cytokines that play critical roles in immune responses, suggesting its utility in immunotherapy strategies for cancer treatment .
Therapeutic Potential Beyond Cancer
Beyond its anticancer applications, this compound has potential therapeutic uses in other health conditions:
- Metabolic Disorders : Compounds derived from sea cucumbers exhibit antihyperlipidemic and antihyperglycemic effects, indicating their potential role in managing metabolic syndromes such as obesity and diabetes .
- Anti-inflammatory Effects : The anti-inflammatory properties of cucumariosides suggest their applicability in treating conditions characterized by chronic inflammation .
Data Table: Summary of Biological Activities of this compound
Case Study 1: Antitumor Efficacy
In a controlled study involving mice with Ehrlich ascites carcinoma, administration of this compound at a dosage of 10 µg/kg resulted in a significant increase in average lifespan compared to untreated controls. The study highlighted the compound's ability to modulate immune responses and directly inhibit tumor growth, showcasing its potential as an adjunct therapy in cancer management .
Case Study 2: Immunomodulatory Effects
A study focusing on the effects of this compound on macrophage polarization demonstrated enhanced phagocytic activity and increased production of pro-inflammatory cytokines. This suggests that this compound could be utilized to develop new immunotherapies aimed at improving the efficacy of existing cancer treatments .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and isolating Cucumarioside H from marine sources?
- Methodological Answer : this compound can be isolated using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI MS), which enables structural identification through fragmentation patterns and retention times. Preparative HPLC is typically employed for purification, followed by nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C NMR) to confirm the glycoside’s aglycone and oligosaccharide chain structures . For quantification, calibration curves using reference standards (e.g., cucumarioside A1 or typicoside A2) are essential to ensure accuracy, with R2>0.98 considered reliable .
Q. How can researchers ensure the reproducibility of this compound synthesis or extraction protocols?
- Methodological Answer : Reproducibility requires strict adherence to documented protocols, including solvent ratios (e.g., ethanol-water mixtures for extraction), temperature controls, and column specifications for chromatography. Detailed experimental sections in publications should include step-by-step procedures, instrument parameters (e.g., LC-MS gradients), and purity criteria (e.g., ≥95% by HPLC). Cross-referencing with supplementary materials (e.g., NMR spectra in Figures S1–S2) is critical for validation .
Q. What statistical approaches are appropriate for analyzing this compound bioactivity data?
- Methodological Answer : One-way ANOVA with post hoc tests (e.g., Tukey’s test) is recommended for comparing mean differences in bioactivity across treatment groups. Data should be presented as mean ± SEM, with p<0.05 as the significance threshold. Software like GraphPad Prism ensures consistency in analysis, particularly for dose-response studies or immunohistochemical data .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved in preclinical studies?
- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., murine vs. human cell lines) or extraction methods. Researchers should:
- Standardize bioassay conditions (e.g., cell passage number, incubation time).
- Validate findings using orthogonal assays (e.g., LC-MS for compound stability, in vivo models for toxicity).
- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects on membrane permeability) .
Q. What strategies optimize the detection of low-abundance this compound metabolites in complex biological matrices?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) with data-dependent acquisition (DDA) enhances sensitivity for trace metabolites. Solid-phase extraction (SPE) or molecularly imprinted polymers (MIPs) can pre-concentrate samples. Isotope-labeled internal standards (e.g., 13C-cucumarioside) improve quantification accuracy in tissues like spleen or liver .
Q. How does the oligosaccharide chain structure of this compound influence its membrane-lytic activity?
- Methodological Answer : Structure-activity relationships (SARs) can be elucidated via:
- Chemical modifications : Selective hydrolysis of sugar moieties followed by hemolysis assays.
- Computational modeling : Molecular docking studies to assess interactions with lipid bilayers (e.g., POPC membranes).
- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics to cholesterol-rich membranes .
Q. What experimental designs are suitable for studying this compound’s tissue-specific distribution in vivo?
- Methodological Answer : Radiolabeling (e.g., 3H-cucumarioside) combined with autoradiography tracks tissue uptake. LC-MS/MS profiling of organ homogenates (e.g., spleen, gonads) quantifies distribution, while immunohistochemistry localizes the compound in specific cell types. Data normalization to organ weight or protein content ensures comparability .
Q. Data Presentation & Validation
Q. What criteria should be met when publishing chromatographic or spectral data for this compound?
- Methodological Answer :
- Chromatograms : Include baseline resolution (Rs>1.5) and peak purity indices.
- NMR spectra : Assign all major signals (aglycone, sugars) and provide 13C/1H chemical shifts in tables.
- Supplementary materials : Deposit raw data (e.g., .RAW files for MS) in repositories like Figshare or Zenodo for peer review .
Properties
CAS No. |
116524-58-4 |
---|---|
Molecular Formula |
C60H92O29S |
Molecular Weight |
1309.4 g/mol |
IUPAC Name |
[16-[3-[5-[4-(3,5-dihydroxy-4-methoxyoxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-[(1E)-4-methylpenta-1,3-dienyl]-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-4-yl] acetate |
InChI |
InChI=1S/C60H92O29S/c1-25(2)12-11-17-59(9)49-32(81-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(72)88-59)83-53-47(39(67)34(24-79-53)89-90(73,74)75)87-54-48(86-50-40(68)37(65)30(63)22-77-50)41(69)44(26(3)80-54)84-52-43(71)46(38(66)33(21-61)82-52)85-51-42(70)45(76-10)31(64)23-78-51/h11-13,17,26,28,30-54,61,63-71H,14-16,18-24H2,1-10H3,(H,73,74,75)/b17-11+ |
InChI Key |
XPXZTNUAIBRUOQ-IGJXXCHCSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)/C=C/C=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)OS(=O)(=O)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cucumarioside H; |
Origin of Product |
United States |
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